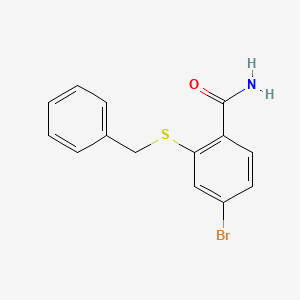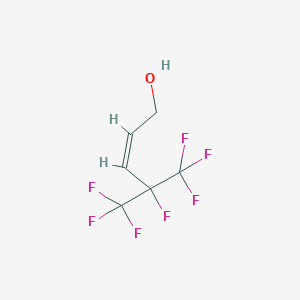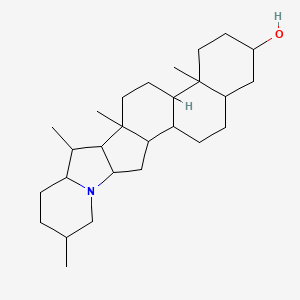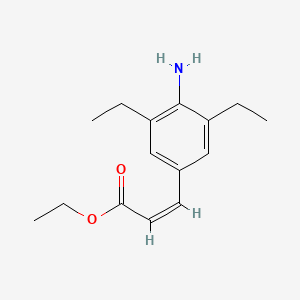![molecular formula C12H13NO B13709301 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one is a heterocyclic compound with a unique structure that combines elements of both indene and pyridine. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one typically involves the reaction of indanone derivatives with various reagents under controlled conditions. One common method involves the use of substituted phenyl hydrazines in the presence of acetic acid as both a catalyst and solvent . The reaction proceeds through a Fischer indole synthesis pathway, yielding the desired tetrahydroindeno-pyridine structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield different tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroindeno-pyridine derivatives.
Aplicaciones Científicas De Investigación
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as a scaffold for developing new drugs, particularly for targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable for chemical research and development.
Biological Studies: Researchers use this compound to study its interactions with various enzymes and receptors, providing insights into its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurological conditions.
Comparación Con Compuestos Similares
Similar Compounds
Indeno[2,1-a]indene, 4b,5,9b,10-tetrahydro: This compound shares a similar indene structure but differs in its specific ring fusion and functional groups.
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro: Another related compound with a different substitution pattern and chlorine atoms.
Uniqueness
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one is unique due to its specific combination of indene and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1,2,3,4,4a,9b-hexahydroindeno[1,2-c]pyridin-5-one |
InChI |
InChI=1S/C12H13NO/c14-12-9-4-2-1-3-8(9)11-7-13-6-5-10(11)12/h1-4,10-11,13H,5-7H2 |
Clave InChI |
VCBRMDJGNZTTRW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2C1C(=O)C3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)

![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)


![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)

![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)
![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)

